2-(4-Iodophenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)propan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a propan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)propan-2-amine typically involves the iodination of a precursor compound, such as phenylpropan-2-amine. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenyl ring in the presence of an oxidizing agent like iodic acid or iodine monochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of deiodinated amines.
Substitution: Formation of azido or thiolated derivatives.
Scientific Research Applications
2-(4-Iodophenyl)propan-2-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various substituted amphetamines and other organic compounds.
Biology: Employed in the study of neurotransmitter systems, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of fluorescent probes for imaging applications
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)propan-2-amine involves its interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. It acts as an agonist, binding to these receptors and modulating their activity. This interaction leads to various physiological effects, including alterations in mood, perception, and cognition .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): A closely related compound with similar structural features and pharmacological properties.
4-Bromo-2,5-dimethoxyphenethylamine: Another substituted amphetamine with comparable effects on serotonin receptors
Uniqueness
2-(4-Iodophenyl)propan-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its iodine atom enhances its binding affinity and selectivity for certain serotonin receptor subtypes, making it a valuable tool in neuroscience research .
Properties
Molecular Formula |
C9H12IN |
---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-(4-iodophenyl)propan-2-amine |
InChI |
InChI=1S/C9H12IN/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,11H2,1-2H3 |
InChI Key |
SUVILVWDBQTVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.